molecular formula C20H24N4O3S B2606034 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013795-63-5

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2606034
CAS No.: 1013795-63-5
M. Wt: 400.5
InChI Key: XVPGMAWDCWVLEU-UHFFFAOYSA-N
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Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the NMR and IR data . For instance, the IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • Synthesis of Novel Compounds for Biological Activities : Heterocyclic compounds, including those derived from benzothiazolyl and pyrazole cores, have been synthesized for their potential anti-inflammatory, analgesic, and cytotoxic activities. For instance, compounds with benzodifuranyl and thiazolopyrimidines structures derived from natural sources have been evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, displaying promising results similar to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). Similarly, pyrazole and pyrazolopyrimidine derivatives have been investigated for their cytotoxicity against cancer cells, highlighting the potential of such molecules in anticancer research (Hassan et al., 2014).

  • Antibacterial Agents : Novel analogs incorporating benzothiazolyl and pyrazolone moieties have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. This suggests their potential as leads for developing new antibacterial agents (Palkar et al., 2017).

Synthesis Methodologies and Chemical Reactivity

  • Innovative Synthesis Approaches : Research on heterocyclic compounds often involves the development of novel synthesis methodologies that can provide insights into the reactivity and functionalization of such molecules. For example, the synthesis of derivatives of 4H-pyrimido[2,1-b][1,3]benzothiazole demonstrates the versatility of heterocyclic chemistry in generating compounds with potential antimicrobial activity (Badne et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of thiazoles , this compound could be a promising candidate for drug development.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-12-7-8-16(26-4)17-18(12)28-20(21-17)24(11-14-6-5-9-27-14)19(25)15-10-13(2)23(3)22-15/h7-8,10,14H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPGMAWDCWVLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=NN(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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